AZD5582 is a small-molecule antagonist of inhibitor of apoptosis proteins (IAPs). [, ] IAPs are a family of proteins that regulate programmed cell death (apoptosis). [] By antagonizing IAPs, AZD5582 promotes apoptosis in various cancer cell lines. [, ] Additionally, AZD5582 has shown promise as a latency-reversing agent (LRA) in the context of HIV research. [, , ] LRAs aim to reactivate latent HIV within infected cells, making them susceptible to immune clearance. []
AZD5582 is a compound classified as a dimeric Smac (second mitochondrial-derived activator of caspases) mimetic, specifically designed to inhibit inhibitors of apoptosis proteins. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and viral infections. It functions by promoting apoptosis in cancer cells and reactivating latent viral reservoirs, making it a candidate for HIV and SIV-related research.
AZD5582 was developed as part of a series of compounds aimed at targeting the inhibitor of apoptosis protein family, which includes X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitors of apoptosis proteins (cIAP1 and cIAP2). These proteins play a critical role in regulating cell death and survival, making them significant targets in cancer therapy. The compound's systematic name is 1,3-bis(4-(3-(4-(2-((2-(4-(4-(2-hydroxyethyl)phenyl)-1H-imidazo[4,5-b]pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazol-1-yl)phenyl)-1H-pyrazol-1-yl)propan-2-amine, with the molecular formula C58H78N8O8 .
The synthesis of AZD5582 involves multiple steps, typically beginning with the preparation of key intermediates that contain the essential pyrazole and phenyl moieties. The synthesis process often utilizes coupling reactions facilitated by bases such as N,N-Diisopropylethylamine (DIPEA) in dimethylformamide (DMF). The final product is purified using high-performance liquid chromatography (HPLC), ensuring high purity and yield.
Key steps include:
AZD5582 exhibits a complex molecular structure characterized by multiple aromatic rings and pyrazole units. Its three-dimensional conformation allows for effective binding to target proteins, particularly XIAP. The compound's molecular weight is approximately 950 g/mol, with a melting point that varies based on formulation but typically falls within the range suitable for pharmaceutical applications.
The binding affinity for XIAP has been reported with an EC50 value of 15 nM, indicating its potent activity against this target .
AZD5582 primarily acts through its ability to disrupt protein-protein interactions involving inhibitors of apoptosis proteins. Upon administration, it binds to XIAP and cIAPs, leading to their degradation via ubiquitin-proteasome pathways. This action promotes apoptosis in cancer cells by releasing caspases from inhibition.
In vitro studies have demonstrated that AZD5582 can enhance the efficacy of other chemotherapeutic agents when used in combination, suggesting synergistic effects that could improve treatment outcomes in various cancers .
The mechanism by which AZD5582 induces apoptosis involves several key processes:
AZD5582 possesses several notable physical and chemical properties:
Data on thermal stability shows significant shifts during differential scanning fluorimetry (DSF), indicating robust interactions with target proteins .
AZD5582 has shown promise in various scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3